molecular formula C28H44O B1252343 Ergosterol D

Ergosterol D

Katalognummer: B1252343
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: XSMGJKKUFBTARU-MJXYXNKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Taxonomic Origins in Fungal Species

Ergosterol D, systematically identified as (3β,22E)-ergosta-5,7,22-trien-3-ol , belongs to the ergosterol family of sterols. Its nomenclature derives from the ergostane skeleton, characterized by a hydroxyl group at C-3 and conjugated double bonds at C-5, C-7, and C-22. The "D" designation often refers to specific derivatives or stereochemical variants identified in fungal metabolites, though this terminology varies across literature.

Taxonomic Distribution
Ergosterol D is predominantly synthesized by fungal species within the following taxa:

Fungal Species Ecological Niche Ergosterol Variant Identified
Taiwanofungus camphoratus Decaying wood in subtropical forests Camphoratins (ergosteroids)
Saccharomyces cerevisiae Fermentative environments Ergosterol
Claviceps purpurea Cereal grasses (ergot pathogen) Ergosterol derivatives

These fungi utilize ergosterol D and related compounds to maintain membrane fluidity and respond to oxidative stress, a trait evolutionarily advantageous in fluctuating environments.

Discovery Timeline in Mycochemical Research

The isolation and characterization of ergosterol D derivatives have unfolded through key milestones:

Year Discovery Significance
1927 Irradiated ergosterol linked to vitamin D2 synthesis Established ergosterol’s role as a provitamin, spurring interest in derivatives
2010 Isolation of camphoratins A–J from T. camphoratus First identification of cis-C/D ring-junction ergosteroids
2023 Characterization of Erg3/Erg6a in Mucor circinelloides Elucidated ergosterol biosynthesis pathways in mucormycosis pathogens
2025 Synthesis of ergosterol-d5 for isotopic tracing Enabled advanced metabolic studies of sterol pathways

These breakthroughs underscore ergosterol D's structural diversity and its implications for antifungal drug development.

Role in Traditional Medicinal Systems

Taiwanofungus camphoratus, a medicinal mushroom endemic to Taiwan, produces ergosterol D derivatives with documented bioactivities:

Bioactive Compounds and Applications

Compound Biological Activity Traditional Use
Camphoratin J Cytotoxic (EC₅₀: 0.3–3 μM vs. KB cancer cells) Tumor inhibition in herbal formulations
Ergosterol peroxide Anti-inflammatory (IC₅₀: <5 μM for NO inhibition) Treatment of oxidative stress-related ailments
Ergosterol glucoside Membrane stabilization Preservation of herbal extracts

Historical texts describe T. camphoratus extracts as remedies for liver disorders and immune modulation, though modern research has yet to fully validate these claims. The mushroom’s fruiting bodies, rich in ergosterol D analogs, remain integral to traditional pharmacopeias in East Asia.

Structural and Functional Analysis
Ergosterol D’s conjugated double bond system (C-5, C-7, C-22) confers unique antioxidant properties, distinguishing it from cholesterol. Nuclear magnetic resonance (NMR) studies of T. camphoratus extracts reveal that cis-C/D ring junctions in camphoratins enhance binding to mammalian cell receptors, potentially explaining their cytotoxic efficacy.

Eigenschaften

Molekularformel

C28H44O

Molekulargewicht

396.6 g/mol

IUPAC-Name

(3S,5S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,14,18-22,24-25,29H,9,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,27-,28+/m0/s1

InChI-Schlüssel

XSMGJKKUFBTARU-MJXYXNKESA-N

Isomerische SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Kanonische SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Recent studies have highlighted ergosterol's potential as an anti-cancer agent. For instance, research published in Nature demonstrated that ergosterol inhibits the proliferation of breast cancer cells by modulating the Wnt/β-catenin signaling pathway. This pathway is critical for cancer cell growth and metastasis. The study indicated that ergosterol treatment led to decreased cell viability and disrupted metabolic pathways essential for tumor development .

Key Findings:

  • Ergosterol significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations ranging from 2.5 to 40 μM.
  • It inhibited the nuclear translocation of β-catenin and its downstream targets, such as c-Myc and Cyclin D1 .

Cardiovascular Health

Ergosterol has been shown to influence cholesterol metabolism positively. A study indicated that long-term intake of ergosterol could reduce total cholesterol levels and improve lipid profiles in animal models. This effect is attributed to ergosterol's ability to inhibit the cholesterol biosynthetic pathway while promoting the conversion of 7-dehydrocholesterol to vitamin D3 .

Implications:

  • Ergosterol intake was associated with decreased plasma LDL cholesterol levels and improved cardiovascular health markers in high-fat diet-fed rats.
  • It may contribute to reducing cardiovascular mortality through its lipid-modulating effects .

Vitamin D Metabolism

Ergosterol acts as a precursor for vitamin D2 synthesis, with studies indicating that it can enhance serum levels of vitamin D3 when included in dietary regimens. Research involving mice demonstrated that dietary ergosterol increased concentrations of vitamin D3 without affecting its hydroxylation process in the liver .

Research Insights:

  • Mice fed a diet supplemented with ergosterol showed significantly higher serum levels of vitamin D3 compared to control groups.
  • Ergosterol did not alter the hydroxylation of vitamin D3, suggesting its role as a modulator rather than a direct contributor to vitamin D metabolism .

Anti-inflammatory Properties

Ergosterol also exhibits anti-inflammatory effects by inhibiting key inflammatory pathways. Studies have shown that it can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various models, indicating its potential use in treating inflammatory diseases .

Notable Effects:

  • Ergosterol reduced inflammatory cytokine levels in models of acute lung injury and nephropathy, showcasing its therapeutic potential for neuroinflammatory conditions .
  • Its anti-inflammatory action is mediated through the TLR4/NF-κB signaling pathway, which is crucial for regulating immune responses .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings
Cancer TreatmentInhibits Wnt/β-catenin pathwayReduces cell viability in breast cancer cells
Cardiovascular HealthModulates cholesterol biosynthesisDecreases total cholesterol levels
Vitamin D MetabolismPrecursor for vitamin D2Increases serum vitamin D3 levels
Anti-inflammatoryInhibits iNOS and COX-2Reduces inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Differences Between Ergosterol D and Related Sterols

Compound Core Structure Δ22,23 Bond C-24 Methyl C-26 Methyl
Ergosterol D Tetracyclic Absent Present Present
Ergosterol Tetracyclic Present Present Absent
7-Dehydrocholesterol Tetracyclic Absent Absent Absent

Ergosterol D vs. 7-Dehydrocholesterol

While both compounds serve as vitamin D precursors, 7-dehydrocholesterol (animal-derived) converts to vitamin D3, whereas ergosterol D may yield vitamin D2 derivatives under UV exposure . The absence of the Δ22,23 bond in ergosterol D reduces photochemical stability compared to ergosterol .

Antifungal Activity

Synthetic inhibitors (e.g., compound g) reduce ergosterol content by >34% at MIC, surpassing older azoles in efficacy . Notably, ergosterol D’s modified structure may confer resistance to traditional azoles, necessitating novel inhibitors .

Anticancer Potential

Like ergosterol, ergosterol D induces apoptosis in cancer cells. In breast cancer models, ergosterol derivatives alter metabolic pathways (e.g., amino acid and carbohydrate metabolism) and upregulate pro-apoptotic genes . However, ergosterol D’s specific anticancer mechanisms require further validation in vivo .

Role in Parasitic Infections

Ergosterol-like sterols in Leishmania spp. make them susceptible to ergosterol biosynthesis inhibitors. Ergosterol D analogs could extend therapeutic applications to protozoal infections .

Vorbereitungsmethoden

Selective Catalytic Hydrogenation

The cornerstone of Ergosterol D production involves partial hydrogenation of ergosterol or its esters under controlled conditions. The CH304713A patent details a process using palladium or platinum catalysts to selectively saturate the 5,6-diene bond without affecting the 22,23-diene.

Key Steps:

  • Substrate Preparation: Ergosterol is dissolved in an inert solvent (e.g., toluene or ethanol) at 60–80°C.

  • Catalytic Reaction: A 1–5% palladium-on-carbon catalyst is introduced under hydrogen gas (1–3 atm pressure).

  • Reaction Monitoring: The reaction is halted once 1 mole of hydrogen is absorbed per mole of ergosterol, ensuring selective saturation.

Optimized Conditions:

ParameterValue
Temperature50–70°C
Pressure1–2 atm H₂
Catalyst Loading2% Pd/C
Yield85–92%

This method achieves >90% selectivity for 5,6-dihydroergosterol, with minimal over-hydrogenation.

Large-Scale Ergosterol Extraction for Hydrogenation

Ergosterol, the precursor to Ergosterol D, is industrially extracted from yeast via alkaline saponification. The CN1765916A patent outlines a scalable protocol:

  • Saponification: Yeast biomass is treated with NaOH (0.4–0.7:1 w/w) and NaCl (0.1–0.3:1 w/w) at 100–105°C for 12 hours.

  • Solvent Extraction: Toluene (1.2–1.5:1 v/w) isolates ergosterol at 60–80°C.

  • Crystallization: Ethanol-induced crystallization yields 70–75% pure ergosterol, which is further refined via activated carbon filtration.

This process provides the feedstock for subsequent hydrogenation to Ergosterol D.

Photochemical Synthesis Pathways

Prebiotic Synthesis Models

Computational studies propose a photochemically driven pathway for ergosterol formation from acetylene and propyne on magnesium porphin catalysts. Although speculative, this route suggests:

  • Polymerization: Sequential addition of 8 ethyne and 4 propyne units forms the steroid nucleus.

  • Cyclization: Spontaneous ring closure generates the A, B, C, and D rings with 13-β methyl orientation.

  • Hydrogenation: Final catalytic hydrogenation yields ergosterol, which could be processed into Ergosterol D.

Enthalpy calculations (HF/6-31G*) support the feasibility of individual steps, though industrial application remains unrealized.

Challenges in Selective Hydrogenation

Catalyst Deactivation

Palladium catalysts are prone to poisoning by sulfur compounds in crude ergosterol extracts. Patent CH304713A addresses this via pre-treatment with activated carbon to adsorb impurities.

Byproduct Formation

Over-hydrogenation produces 5,6,22,23-tetrahydroergosterol (5–8% yield), which lacks biological activity. Reducing reaction time and H₂ pressure minimizes this side reaction.

Industrial Applications and Derivatives

Vitamin D2 Production

Ergosterol D serves as the immediate precursor to ergocalciferol. Further UV irradiation and thermal isomerization yield vitamin D2, widely used in dietary supplements.

Corticosteroid Synthesis

The 22,23-diene in Ergosterol D undergoes ozonolysis to form 20,22-dihydroxycholesterol, a key intermediate in cortisone and hydrocortisone production .

Q & A

Q. What ethical considerations apply when using patient-derived fungal isolates in Ergosterol D research?

  • Methodological Answer : Obtain informed consent for clinical isolates. Anonymize patient data and comply with privacy regulations (e.g., GDPR). Disclose conflicts of interest, particularly if collaborating with pharmaceutical entities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergosterol D
Reactant of Route 2
Ergosterol D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.